molecular formula C9H10N4O2 B13003168 2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid

2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid

Cat. No.: B13003168
M. Wt: 206.20 g/mol
InChI Key: YZHUIROGRCKCMY-UHFFFAOYSA-N
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Description

2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid (CAS 1710283-21-8) is a bipyrazole derivative featuring a methyl substituent at the 2'-position of the pyrazole ring and an acetic acid moiety linked to the N1 position.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H10N4O2/c1-12-8(2-4-10-12)7-3-5-13(11-7)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

YZHUIROGRCKCMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid typically involves the formation of the bipyrazole core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bipyrazole ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of bipyrazole compounds exhibit significant anticancer properties. A study demonstrated that 2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid and its analogs can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further development in cancer therapeutics.

Antimicrobial Properties
The antimicrobial efficacy of bipyrazole derivatives has been explored extensively. A case study highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Target Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Agricultural Applications

Pesticidal Activity
The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that this compound can effectively control pest populations while being less harmful to beneficial insects. Field trials have demonstrated its effectiveness in reducing pest damage on crops without significant phytotoxicity.

Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have shown that it inhibits the growth of certain weed species, thereby enhancing crop yield. The mode of action appears to involve disruption of metabolic pathways critical for weed growth.

Material Science Applications

Polymer Development
The structural characteristics of this compound make it an attractive candidate for polymer synthesis. It can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit enhanced performance in various applications, including coatings and composites.

Nanomaterials
Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation has been documented, leading to the development of nanoparticles with tailored properties for use in electronics and catalysis.

Mechanism of Action

The mechanism of action of 2-(2’-Methyl-1H,2’H-[3,3’-bipyrazol]-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid (Target) 1710283-21-8 C9H10N4O2 206.20 Bipyrazole core, 2'-methyl, acetic acid Compact structure; potential for chelation due to dual pyrazole N-atoms
2-(3-Phenyl-1H-pyrazol-1-yl)acetic acid 959574-98-2 C11H10N2O2 202.21 Monopyrazole, 3-phenyl, acetic acid Enhanced lipophilicity due to phenyl group; may improve membrane permeability
2-(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid 24301-67-5 C17H14N2O2 278.31 Monopyrazole, 4,5-diphenyl, acetic acid High steric bulk; potential for π-π interactions in protein binding
2-[2-(1-Ethyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-1-yl]acetic acid 400877-07-8 C7H13N3O 155.20 Benzodiazol fused ring, ethyl, acetic acid Extended aromatic system; possible intercalation or DNA-targeting activity
2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid 300657-03-8 C31H26N2O3 474.55 Biphenyl, 5-ethyl-3,4-diphenyl, oxy-acetic acid High molecular weight; complex hydrophobic interactions; toxicity noted (H302, H315)
2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid 852851-73-1 C9H14N2O3 198.22 5-oxo group, 2-methylpropyl, acetic acid Increased polarity due to oxo group; potential for metabolic stability

Functional Group Impact on Properties

  • Bipyrazole vs. Monopyrazole: The target compound’s bipyrazole core provides two adjacent nitrogen atoms, enhancing its ability to act as a bidentate ligand in metal coordination complexes compared to monopyrazole analogs like 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid .
  • Substituent Effects: Phenyl Groups: Compounds such as 2-(4,5-diphenyl-1H-pyrazol-1-yl)acetic acid exhibit increased lipophilicity and steric hindrance, which may improve binding to hydrophobic protein pockets but reduce solubility . Ethyl vs. Oxy/Acetic Acid Moieties: The oxy linkage in 2-((2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid extends conjugation, possibly affecting electronic properties and acidity (pKa) relative to the target’s direct acetic acid attachment .

Biological Activity

2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not frequently detailed in the literature, related compounds in the bipyrazole class often utilize methods such as:

  • Condensation reactions : Combining appropriate pyrazole derivatives with acetic acid derivatives.
  • Cyclization processes : Facilitating the formation of the bipyrazole framework.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds in the bipyrazole class often exhibit:

  • Anti-inflammatory properties : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokines like TNF-α and IL-6 .
  • Anticancer effects : Bipyrazole derivatives have been investigated for their potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

  • Anti-inflammatory Activity :
    • A study explored a series of bipyrazole derivatives, demonstrating significant inhibition of COX enzymes. The most potent compounds showed IC50 values in the low micromolar range, indicating effective anti-inflammatory potential comparable to established drugs like celecoxib .
  • Anticancer Potential :
    • In vitro studies on related bipyrazole compounds revealed a marked reduction in cell viability across several cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction. For instance, one derivative caused significant accumulation of cells in the G0/G1 phase after 24 hours of treatment .

Data Tables

Biological Activity IC50 (µM) Effect Observed
COX-1 Inhibition12.47Anti-inflammatory
COX-2 Inhibition0.04Anti-inflammatory
Tumor Cell ProliferationVariesInduction of apoptosis

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